molecular formula C21H37N3O7 B613653 Boc-Lys(Boc)-Pro-OH CAS No. 198475-99-9

Boc-Lys(Boc)-Pro-OH

Número de catálogo B613653
Número CAS: 198475-99-9
Peso molecular: 443.54
Clave InChI: CNUJKNMOGSRQMN-GJZGRUSLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“Boc-Lys(Boc)-Pro-OH” is a derivative of the amino acid lysine. It is used in solid-phase peptide synthesis . The “Boc” in the name refers to the tert-butoxycarbonyl protecting group, which is commonly used in peptide synthesis to protect the amino group .


Synthesis Analysis

The synthesis of “Boc-Lys(Boc)-Pro-OH” involves the use of tert-butoxycarbonyl-protected amino acids (Boc-AAILs). These Boc-AAILs are used as starting materials in dipeptide synthesis with commonly used coupling reagents . The Boc group is stable towards most nucleophiles and bases, allowing for an orthogonal protection strategy using a base-labile protection group .


Molecular Structure Analysis

The molecular formula of “Boc-Lys(Boc)-Pro-OH” is C16H30N2O6 . Its average mass is 346.419 Da and its monoisotopic mass is 346.210388 Da .


Chemical Reactions Analysis

“Boc-Lys(Boc)-Pro-OH” is used in peptide synthesis. The Boc group can be removed under acidic conditions, allowing for the coupling of the amino acid to other amino acids to form peptides . The Boc group is stable towards most nucleophiles and bases, which allows for selective reactions to occur on other parts of the molecule .

Aplicaciones Científicas De Investigación

  • Boc-Lys(Boc)-OSu

  • N-Boc-L-lysine

  • Boc-Lys(Boc)-OSu

  • Star Poly (L -lysine) (PLL) Homo- and Copolymers

    • Methods of Application : The amine-terminated polyamidoamine dendrimer (Gx-PAMAM) mediated ROP of Nε-tert-butyloxycarbonyl-L-lysine N-carboxyanhydride (Boc-L-Lys-NCA) and γ-benzyl-L-glutamic acid-based N-carboxyanhydride (PBLG-NCA) was able to prepare star PLL homo- and copolymers with 400 residues within 50 min .
    • Results or Outcomes : The star PLL homopolymers exhibited low minimum inhibitory concentration (MIC = 50–200 μg mL −1) against both Gram-positive and Gram-negative bacteria ( i.e., S. aureus and E. coli ), they showed high toxicity against various mammalian cell lines .
  • Boc-Lys(Boc)-OSu

  • N-Boc-L-lysine

Propiedades

IUPAC Name

(2S)-1-[(2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37N3O7/c1-20(2,3)30-18(28)22-12-8-7-10-14(23-19(29)31-21(4,5)6)16(25)24-13-9-11-15(24)17(26)27/h14-15H,7-13H2,1-6H3,(H,22,28)(H,23,29)(H,26,27)/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUJKNMOGSRQMN-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718544
Record name N~2~,N~6~-Bis(tert-butoxycarbonyl)-L-lysyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Lys(Boc)-Pro-OH

CAS RN

198475-99-9
Record name N~2~,N~6~-Bis(tert-butoxycarbonyl)-L-lysyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Lys(Boc)-Pro-OH
Reactant of Route 2
Reactant of Route 2
Boc-Lys(Boc)-Pro-OH
Reactant of Route 3
Reactant of Route 3
Boc-Lys(Boc)-Pro-OH
Reactant of Route 4
Reactant of Route 4
Boc-Lys(Boc)-Pro-OH
Reactant of Route 5
Reactant of Route 5
Boc-Lys(Boc)-Pro-OH
Reactant of Route 6
Reactant of Route 6
Boc-Lys(Boc)-Pro-OH

Citations

For This Compound
6
Citations
R Fanelli, É Besserer-Offroy, A René… - Journal of Medicinal …, 2015 - ACS Publications
The silylated amino acid (l)-(trimethylsilyl)alanine (TMSAla) was incorporated at the C-terminal end of the minimal biologically active neurotensin (NT) fragment, leading to the synthesis …
Number of citations: 37 pubs.acs.org
A Merzouk, D Wong, H Salari, H Bian… - Letters in Drug …, 2004 - ingentaconnect.com
We designed SDF-1α / CXCL12 (1) analogs to improve in vivo bioactivity. A linear analogue (2) consisting of AA1-14 of (1) joined by (Gly)4 to AA56-67 binds CXCR4, but with ∼100-…
Number of citations: 10 www.ingentaconnect.com
LM Pelus, H Bian, S Fukuda, D Wong, A Merzouk… - Experimental …, 2005 - Elsevier
OBJECTIVE: Mobilization of hematopoietic stem and progenitor cells (HSPC) by stromal cell-derived factor-1 (SDF-1) has been described; however, sustained adenoviral delivery or N-…
Number of citations: 114 www.sciencedirect.com
C Tudan, GE Willick, S Chahal, L Arab… - Journal of medicinal …, 2002 - ACS Publications
In an effort to improve the activities and bioavailabilities of stromal cell-derived factor-1 (SDF-1, CXCL12) sdf-(1−67)-OH (1), we have prepared a linear peptide analogue [sdf-(1−31)-NH …
Number of citations: 43 pubs.acs.org
LE Perez, O Alpdogan, JH Shieh, D Wong… - Experimental …, 2004 - Elsevier
OBJECTIVE: Stromal-derived factor-1 (SDF-1/CXCL12) is chemotactic for lympho/hematopoietic stem cells. We have previously shown that increasing peripheral blood (PB) levels of …
Number of citations: 74 www.sciencedirect.com
M Brugger - Helvetica Chimica Acta, 1971 - Wiley Online Library
With a view to rendering ACTH peptides absorbable by the oral route, a series of such peptides with increased lipophilic character was built up. This paper describes the synthesis of …
Number of citations: 3 onlinelibrary.wiley.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.